molecular formula C27H35ClF3N7O3 B560032 TAK-960 hydrochloride

TAK-960 hydrochloride

Cat. No.: B560032
M. Wt: 598.1 g/mol
InChI Key: QZBHDFGFNVMONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK 960 hydrochloride: is a potent and selective inhibitor of polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. TAK 960 hydrochloride has shown significant efficacy in inhibiting the proliferation of various cancer cell lines and tumor growth in multiple human cancer cell xenografts .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of TAK 960 hydrochloride involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: : Industrial production of TAK 960 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : TAK 960 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoro and methoxy groups on the benzamide moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can lead to the formation of hydroxylated products .

Scientific Research Applications

Mechanism of Action

TAK 960 hydrochloride exerts its effects by inhibiting the activity of polo-like kinase 1. Polo-like kinase 1 is a key regulator of mitosis, and its inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, resulting in cell cycle arrest and apoptosis. TAK 960 hydrochloride binds to the ATP-binding site of polo-like kinase 1, preventing its activation and subsequent phosphorylation of downstream targets such as cyclin B1 and Cdc25c .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TAK 960 Hydrochloride: : TAK 960 hydrochloride is unique due to its high selectivity for polo-like kinase 1 over other kinases, its oral bioavailability, and its broad-spectrum preclinical antitumor activity. It has shown efficacy in multiple cancer cell lines and tumor xenograft models, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBHDFGFNVMONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClF3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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